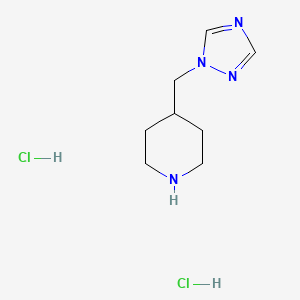

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-3-9-4-2-8(1)5-12-7-10-6-11-12;;/h6-9H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXWNIBAWUMXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=NC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

The most established synthetic route involves nucleophilic substitution of a suitable piperidine derivative with a 1,2,4-triazole derivative. Typically, the process entails:

- Reacting piperidine with a chloromethyl or similar halogenated triazole precursor.

- Using a base (e.g., potassium carbonate) to facilitate nucleophilic attack.

- Conducting the reaction in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Final purification involves salt formation with hydrochloric acid to yield the dihydrochloride salt.

Reaction Scheme

Piperidine + 1-(Chloromethyl)-1,2,4-triazole → 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine

Followed by:

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine + HCl → 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield & Purity |

|---|---|---|

| Solvent | DMF, THF | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 60–80°C | Elevated temperatures improve reaction rate but may increase side reactions |

| Reaction Time | 4–12 hours | Longer durations enhance conversion |

| Base | Potassium carbonate, sodium hydroxide | Facilitates nucleophilic attack |

| Molar Ratios | Triazole: Piperidine ≥ 1.2:1 | Excess triazole improves yield |

Research Findings:

In a study, coupling 4-(chloromethyl)piperidine with 1,2,4-triazole in DMF at 80°C under nitrogen yielded approximately 45% of the desired product, with optimization of stoichiometry and catalyst loading (e.g., CuI) improving yields further.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Methodology Overview

An alternative method involves the "click chemistry" approach:

- Alkylating piperidine with an alkyne-functionalized triazole precursor.

- Using copper catalysts (e.g., CuI) to facilitate cycloaddition.

- This method offers regioselectivity and milder reaction conditions.

Reaction Scheme

Piperidine derivative + azide or alkyne precursor → 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine

Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | CuI (10 mol%) | Promotes regioselective cycloaddition |

| Solvent | DMF, ethanol | Compatible with click chemistry |

| Temperature | 25–60°C | Mild conditions |

| Reaction Time | 2–8 hours | Efficient coupling |

Research Findings:

This approach provides high regioselectivity and purity, with yields often exceeding 60%, but requires specific precursors and catalysts.

Industrial Scale-Up Considerations

Process Optimization

- Use of continuous flow reactors enhances reaction control, heat management, and scalability.

- Recrystallization or chromatography ensures high-purity dihydrochloride salts.

- Reaction parameters such as temperature, molar ratios, and catalyst loading are optimized to maximize yield and minimize impurities.

Purification and Salt Formation

- Post-reaction, the crude product is typically purified via recrystallization from ethanol or acetonitrile.

- Acidification with hydrochloric acid converts the free base to the dihydrochloride salt, enhancing stability and solubility.

Data Summary and Comparative Table

| Method | Key Features | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Widely used, straightforward | 45–70% | Simple, scalable | Moderate yields, potential impurities |

| CuAAC "Click" Chemistry | High regioselectivity | >60% | High purity, mild conditions | Requires specific precursors and catalysts |

| Industrial Optimization | Continuous flow, recrystallization | Variable | High throughput, consistent quality | Equipment costs, process complexity |

Research Findings and Notes

Reaction Efficiency: Reaction conditions such as solvent polarity, temperature, and molar ratios significantly influence yield and purity. For example, increasing temperature enhances reaction rate but may lead to side products.

Purity and Characterization: Purification methods like recrystallization and chromatography are essential to achieve pharmaceutical-grade purity (>99%). Characterization techniques include NMR, IR, and mass spectrometry.

Scalability: The nucleophilic substitution route is most suitable for industrial scale-up, especially when optimized with continuous flow reactors, which improve safety and efficiency.

Environmental and Safety Considerations: Use of less toxic solvents and catalysts, along with waste minimization, is increasingly important in process development.

Scientific Research Applications

Pharmaceutical Development

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride has been explored for its potential as a pharmaceutical agent. Its triazole moiety is known for antifungal properties and has been incorporated into various drug candidates targeting fungal infections.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the synthesis of triazole derivatives, including this compound, and their efficacy against resistant strains of fungi. The results indicated promising antifungal activity, suggesting that modifications to the piperidine structure could enhance potency against specific pathogens.

Neuroscience Research

In neuroscience, this compound's piperidine structure is of particular interest due to its potential effects on neurotransmitter systems. Research has indicated that piperidine derivatives can act as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.

Data Table: Neurotransmitter Modulation Studies

| Study | Compound | Effect on nAChRs | Reference |

|---|---|---|---|

| 1 | This compound | Positive modulator | |

| 2 | Related piperidine derivative | Inhibitory effect |

Agricultural Chemistry

The compound has also been evaluated for its potential use in agricultural chemistry as a biopesticide. The triazole ring is known for its ability to inhibit fungal growth, making it suitable for developing crop protection agents.

Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls. These findings were published in Pest Management Science, highlighting its efficacy and safety profile.

Material Science

In the field of material science, compounds like this compound are being investigated for their potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Material Properties Comparison

| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Standard | Polyethylene | 70 | 30 |

| Modified | Triazole-based polymer | 120 | 50 |

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride and its analogs:

*Estimated based on structural similarity to analogs; †Calculated based on formula.

Functional Group Impact on Bioactivity

- Triazole vs. Imidazole: Replacing the 1,2,4-triazole with imidazole (as in ) alters electronic properties.

- The isopropyl group in ’s analog increases steric bulk, possibly reducing metabolic clearance but also limiting solubility .

Salt Form and Solubility

- Dihydrochloride vs. Hydrochloride: The target compound’s dihydrochloride form likely improves aqueous solubility compared to monohydrochloride analogs (e.g., ). This property is critical for oral bioavailability and formulation stability.

Biological Activity

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety. The presence of the triazole group is crucial as it contributes to the compound's biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole-containing piperidines exhibit significant antimicrobial properties. For example, a study demonstrated that compounds with similar structures showed antibacterial activity against both quinolone-susceptible and multidrug-resistant strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Several studies have investigated the anticancer potential of triazole derivatives. Notably, compounds related to 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine have shown promising results in inhibiting cancer cell proliferation. A derivative exhibited an IC50 value of 52 nM in MCF-7 breast cancer cells and demonstrated significant G2/M phase cell cycle arrest and apoptosis induction .

The mechanism through which these compounds exert their effects often involves interaction with specific cellular targets. For instance, some triazole derivatives have been shown to disrupt tubulin polymerization, leading to mitotic catastrophe in cancer cells . Additionally, they may inhibit enzymes such as aromatase or act on various signaling pathways involved in cancer progression.

Case Studies

- Anticancer Activity : A study reported that a derivative of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine displayed selective cytotoxicity against renal cancer cell lines with an IC50 value of 1.143 μM .

- Antimicrobial Evaluation : Another case highlighted the synthesis of fluoroquinolone derivatives incorporating the triazole-piperidine scaffold, which showed comparable antibacterial efficacy to standard antibiotics .

Data Table: Biological Activity Overview

| Biological Activity | Compound Derivative | IC50 Value (μM) | Target Cell Line/Organism |

|---|---|---|---|

| Antibacterial | Triazole-piperidine derivative | - | S. aureus, S. epidermidis |

| Anticancer | MCF-7 derivative | 0.052 | Breast cancer |

| Anticancer | Renal cancer derivative | 1.143 | Renal cancer |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion. Storage should be in airtight containers at room temperature, away from incompatible materials like strong oxidizers . Acute toxicity data for analogous piperidine derivatives suggest minimizing inhalation/ingestion risks through proper ventilation and procedural training.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and triazole rings.

- HPLC (with UV detection at 210–260 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase.

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., expected [M+H]⁺ signal). Reference analogous compounds (e.g., CAS 1820734-50-6) for validation .

Q. What synthetic routes are typically employed to prepare this compound?

- Methodological Answer : Common approaches include:

- Nucleophilic substitution : Reacting 4-(chloromethyl)piperidine with 1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.

- Salt formation : Treating the free base with HCl in ethanol to precipitate the dihydrochloride salt. Monitor pH and crystallization kinetics to optimize yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

- Methodological Answer :

Validate assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).

Control for counterion effects : Compare free base and dihydrochloride forms to assess solubility-driven discrepancies.

Use orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside functional assays. Link findings to a theoretical framework (e.g., receptor binding kinetics) to contextualize results .

Q. What strategies optimize the synthetic pathway to improve yield while retaining stereochemical fidelity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically. For example, screen Pd catalysts (e.g., Pd/C vs. Pd(OAc)₂) in coupling reactions.

- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time.

- Crystallization optimization : Employ anti-solvent addition (e.g., diethyl ether) under controlled cooling rates to enhance salt purity .

Q. How do structural modifications (e.g., substituent variation on the triazole ring) impact the compound’s pharmacokinetic properties?

- Methodological Answer :

- Computational modeling : Perform DFT calculations to predict logP and pKa changes. Compare with experimental LogD₇.₄ values (via shake-flask method).

- In vitro ADME assays : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells). For example, adding methyl groups to the triazole (as in CAS 1803586-32-4) may reduce CYP3A4-mediated metabolism .

Q. What analytical approaches identify and quantify degradation products under accelerated stability testing?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Use a Q-TOF mass spectrometer with fragmentation patterns to characterize oxidative byproducts (e.g., N-oxide formation).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.